Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-2-29-19(28)25-11-9-24(10-12-25)17(27)13-30-18-22-21-16-7-6-15(23-26(16)18)14-5-3-4-8-20-14/h3-8H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUJAWDNWLRWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions to form the triazolopyridazine ring.
Thioacetylation: The triazolopyridazine intermediate is then reacted with a thioacetylating agent, such as thioacetic acid or its derivatives, to introduce the thioacetyl group.
Piperazine Coupling: The thioacetylated intermediate is coupled with ethyl piperazine-1-carboxylate under conditions that facilitate nucleophilic substitution, often using a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Core
The piperazine ring undergoes nucleophilic substitution under basic or acidic conditions. The ethyl carboxylate group (COOEt) acts as a leaving group, enabling functionalization at the piperazine nitrogen:
For example, hydrolysis of the ethyl ester under basic conditions yields the corresponding carboxylic acid, enhancing water solubility for pharmacological applications.
Thioacetyl Group Reactivity
The thioacetyl (-S-CO-) linker participates in:
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Nucleophilic acyl substitution : Reacts with amines or hydrazines to form amides or hydrazides .
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Oxidation : Converts to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .
Example Reaction Pathway:
textThioacetyl + R-NH₂ → R-NH-CO-S- + Byproducts
This reactivity is leveraged to modify the compound’s pharmacokinetic properties .
Triazolo-pyridazine Ring Functionalization
The triazolo[4,3-b]pyridazine core undergoes electrophilic substitution and cycloaddition:
The pyridin-2-yl substituent at position 6 enhances electron density, directing electrophiles to specific sites.
Heterocyclic Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the triazolo-pyridazine ring may undergo ring-opening:
textTriazolo-pyridazine + H₂O/H⁺ → Pyridazine-thiol + Triazole fragments
This reaction is critical for metabolite studies but requires controlled conditions to avoid decomposition .
Coordination Chemistry with Metal Ions
The nitrogen-rich structure chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic activity:
textCompound + CuCl₂ → [Cu(Compound)Cl₂] complex
Such complexes are characterized via UV-Vis and ESR spectroscopy .
Research Insights
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Catalytic Efficiency : Pd-mediated cross-couplings achieve >80% yields in triazolo-pyridazine derivatization .
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Stability : The compound degrades above 150°C, necessitating low-temperature reactions.
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Synthetic Challenges : Competing reactions at the thioacetyl and triazole groups require precise stoichiometric control .
Scientific Research Applications
Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2, which are implicated in cancer progression.
Biological Research: It is used to investigate the mechanisms of cell signaling and apoptosis in cancer cells.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Apoptosis Induction: By inhibiting these kinases, the compound can induce apoptosis in cancer cells, leading to reduced tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparisons with analogs sharing key functional groups, such as triazolo-pyridazines, piperazine derivatives, and thioacetyl-linked scaffolds. Below is a detailed analysis:
Triazolopyridazine Derivatives
- However, the presence of a triazole-pyridazine core in both suggests shared stability challenges in acidic or basic environments .
- Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate (): This pyridazinone derivative incorporates a piperazine group and ethyl ester, similar to the target compound. Its synthesis via hydrazine condensation highlights a common strategy for introducing nitrogen-rich heterocycles .
Piperazine-Containing Compounds
- 6-Substituted-2-benzothiazolylimino-5-piperazinyl-4-thiazolidinones (): These derivatives demonstrate antimicrobial activity (MIC: 0.3–100 µg/mL), suggesting that the piperazine-thioacetyl linkage in the target compound could similarly enhance bioavailability and target engagement .
- Benzothiazole-piperazine hybrids (): Designed to mimic donepezil’s neuroprotective effects, these compounds underscore the piperazine moiety’s role in interacting with enzyme active sites, such as acetylcholinesterase. This supports the hypothesis that the target compound may exhibit enzyme-modulating properties .
Thioacetyl-Linked Analogues
- Ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate (): This structurally analogous compound replaces the pyridinyl-triazolopyridazine core with a chlorophenyl-triazole-benzo[d]thiazole system.
Key Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining multiple pharmacophores, which contributes to its diverse biological activities. The key structural elements include:
- Piperazine ring : Known for its role in various pharmacological activities.
- Triazolo-pyridazin moiety : Associated with anticancer and antimicrobial properties.
- Thioacetyl group : Enhances the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds containing the triazolo-pyridazin structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in tumor growth and proliferation. It has been shown to interact with the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cancer progression .
- Case Study : In vitro studies demonstrated that derivatives of similar structures significantly inhibited cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent biological activity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Activity Spectrum : Compounds with similar triazole frameworks have demonstrated moderate to high antimicrobial activities against various bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
- Cytotoxicity Assessment : Notably, some derivatives were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293), revealing low toxicity and suggesting a favorable therapeutic index .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively:
- Target Enzymes : It is believed to inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in various diseases .
- Research Findings : Studies have indicated that triazolo compounds can inhibit AXL receptor tyrosine kinase function, which is implicated in cancer and other proliferative conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazolo-pyridazine core via cyclization of hydrazide intermediates (e.g., using 6-chloropyridin-3-yl acetic acid hydrazide with isothiocyanates) .
- Step 2 : Thioacetylation via nucleophilic substitution or coupling reactions (e.g., reacting triazolo-pyridazine thiols with chloroacetylpiperazine derivatives) .
- Step 3 : Piperazine carboxylation using ethyl chloroformate under basic conditions .
- Characterization : Key techniques include:
- NMR : Confirm regiochemistry of triazole and pyridazine moieties (e.g., ¹H/¹³C NMR for proton environments and coupling patterns) .
- HRMS : Validate molecular formula (e.g., resolving isotopic patterns for Cl or S atoms) .
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) functional groups .
Q. What analytical methods are critical for purity assessment?
- TLC : Monitor reaction progress using silica gel plates with ethyl acetate/cyclohexane gradients (e.g., Rf = 0.60 in 2:1 cyclohexane/EtOAc) .
- HPLC-PDA : Detect impurities (<0.5% area) with C18 columns and acetonitrile/water mobile phases .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioacetylation step?
- Experimental Design :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiolate anions .
- Catalysis : Use triethylamine (1.5 equiv) to deprotonate thiols and accelerate coupling .
- Temperature : Reactions at 50°C improve kinetics without side-product formation (e.g., disulfides) .
- Computational Support : Reaction path searches via quantum chemical calculations (e.g., DFT) predict optimal transition states and solvent effects .
Q. What mechanistic insights exist for triazolo-pyridazine cyclization?
- Proposed Pathway :
- Hydrazide Activation : Acid-catalyzed condensation of hydrazides with carbonyl groups forms hydrazone intermediates .
- Cyclization : Intramolecular nucleophilic attack by the hydrazone nitrogen on adjacent electrophilic carbons (e.g., pyridazine C-6) under reflux .
- Key Evidence : Isolation of intermediates (e.g., 5-hydroxy-3-methylpyrazol-4-yl-1,3-butanedione) supports stepwise cyclization .
Q. How can biological activity be systematically evaluated?
- Assay Design :
- Antibacterial Screening : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using triazole-thioether analogs .
- Enzyme Inhibition : Test kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- SAR Studies : Modify piperazine substituents (e.g., replace ethyl carboxylate with amides) to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
